2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula CHNO. It belongs to the class of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical routes, often involving the reaction of 3-methoxy-3-methylazetidine with acetonitrile under specific conditions. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile can be classified as:
The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile typically involves the following steps:
The reaction is generally optimized for yield and purity, often utilizing continuous flow reactors for industrial applications. Advanced purification techniques are employed post-reaction to isolate the desired compound.
The molecular structure of 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile features:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile |
| InChI | InChI=1S/C7H12N2O/c1-7(10-2)5-9(6-7)4-3-8/h4-6H2,1-2H3 |
| InChI Key | QQSOYHRCDLQPGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C1)CC#N)OC |
2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile can participate in several types of chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used, which can lead to a variety of derivatives useful in further synthetic applications.
The mechanism of action for 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile is primarily based on its interactions with biological targets. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects. The specifics of these interactions depend on the context of use, such as in medicinal chemistry where it may act on specific receptors or enzymes.
The physical properties of 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile include:
The chemical properties include:
2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile has several significant applications:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: